1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of certain precursors followed by cyclization . For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyridine ring . The exact structure of “1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo various chemical reactions, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.Scientific Research Applications
Photophysical Properties and pH-Sensing Application The synthesis of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives showcases a potential application in developing colorimetric pH sensors and logic gates. These derivatives demonstrate solid-state fluorescence and positive solvatochromism, indicating their utility in photophysical studies and as novel pH-responsive materials. The ability of these compounds to undergo reversible protonation, resulting in dramatic color changes, underscores their potential in pH sensing and electronic applications (Yan et al., 2017).
Polyfunctional Fused Heterocyclic Compounds Research into the reactivity of indene‐1,3‐diones with amino-thioxopyrimidines highlights the synthesis of complex fused heterocyclic structures. These compounds contribute to the diversity of heterocyclic chemistry and potentially offer new pathways for the development of pharmaceuticals and materials with unique properties (Hassaneen et al., 2003).
Regioselective Synthesis of Pyrimidine Diones The thermal [3+3] sigmatropic rearrangement of uracils has been employed for the regioselective synthesis of pyrano and furo pyrimidine diones. This methodology could serve as a foundation for the synthesis of novel nucleoside analogs or bioactive compounds with potential applications in medicinal chemistry (Majumdar & Das, 1997).
Synthesis of Pyrido Pyrimidines and Bis-Derivatives The efficient synthesis of pyrido-pyrimidines via a three-component reaction using a reusable catalyst under microwave irradiation presents a novel approach for constructing structurally diverse pyrimidine derivatives. This methodology emphasizes the advancement in green chemistry practices, offering a sustainable route to synthesize complex molecules with potential applications in drug discovery and material science (Rahmani et al., 2018).
Antibacterial Evaluation of Barbituric Acid Derivatives The synthesis and antibacterial evaluation of barbituric acid derivatives highlight the ongoing search for new antibacterial agents. By modifying the pyrimidine core, researchers aim to discover compounds with enhanced activity against various bacterial strains, addressing the urgent need for novel antibiotics in the face of growing antibiotic resistance (Shukla et al., 2019).
Mechanism of Action
Future Directions
Pyrido[2,3-d]pyrimidines are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for specific applications .
Properties
IUPAC Name |
1,3-dimethyl-5-(2-phenylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-19-15-14(16(21)20(2)17(19)22)13(8-10-18-15)23-11-9-12-6-4-3-5-7-12/h3-8,10H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCGFCBDLVMURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.